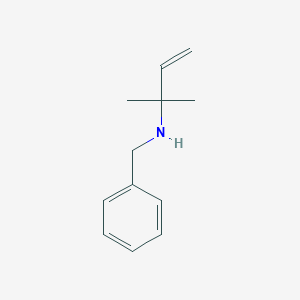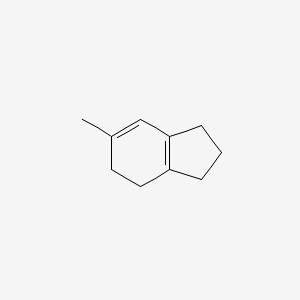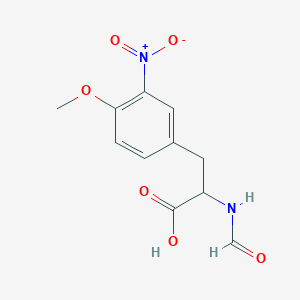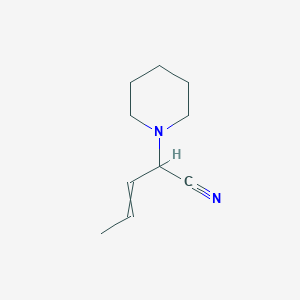
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is notable for its unique structure, which includes an isocyano group and a piperidinyldene moiety. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield various cyclic amines, including piperidines . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines. Substitution reactions often result in the formation of various substituted piperidines .
科学的研究の応用
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.
類似化合物との比較
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Uniqueness
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is unique due to its isocyano group and piperidinyldene moiety, which confer distinct chemical and biological properties. Unlike pyridine and dihydropyridine, this compound exhibits specific reactivity patterns and potential pharmacological activities that make it a valuable target for research and industrial applications .
特性
| 99506-16-8 | |
分子式 |
C14H21N3O |
分子量 |
247.34 g/mol |
IUPAC名 |
2-isocyano-2-(1-methylpiperidin-4-ylidene)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H21N3O/c1-15-13(12-6-10-16(2)11-7-12)14(18)17-8-4-3-5-9-17/h3-11H2,2H3 |
InChIキー |
BANJPGPUMZLEOG-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=C(C(=O)N2CCCCC2)[N+]#[C-])CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













